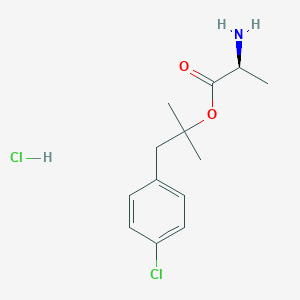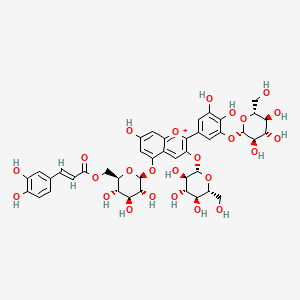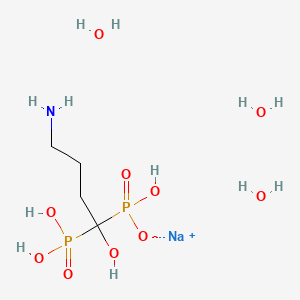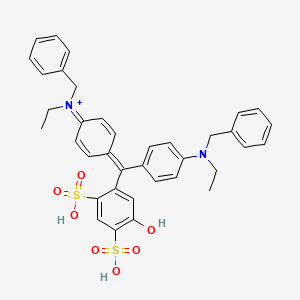
C.I. Acid Blue 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alphazurine A is a blue dye.
Aplicaciones Científicas De Investigación
Decolorization and Treatment Processes :
- C.I. Acid Blue 5 has been studied extensively for its decolorization through various treatment processes. For instance, Khataee et al. (2014) explored the effectiveness of photoelectro-Fenton process in a recirculating system for treating this compound solution, demonstrating significant decolorization efficiency under specific conditions (Khataee et al., 2014).
- Ghodbane and Hamdaoui (2010) investigated the decolorization of C.I. Acid Blue 25, a related dye, using advanced oxidation processes like direct UV irradiation, UV/H2O2, and UV/Fe(II), which showed effective decolorization in aqueous solutions (Ghodbane & Hamdaoui, 2010).
Adsorption and Sorption Behavior :
- The adsorption behavior of dyes, including those similar to this compound, on various substrates has been a subject of research. Liu et al. (2001) assessed the adsorption behavior of several dyes on natural sediment, providing insights into the environmental interaction of these compounds (Liu et al., 2001).
Manufacture and Process Improvement :
- Research by Ghaieni et al. (2008) introduced a new method for the manufacture of C.I. Acid Blue 78, which has implications for similar acid dyes including this compound. This method focuses on improved yield and quality in the production process (Ghaieni et al., 2008).
Biodegradation Studies :
- The potential for biodegradation of dyes similar to this compound has been explored. Torbati et al. (2015) conducted a study on the biodegradation of C.I. Acid Blue 92 by Nasturtium officinale, indicating a direction for ecological dye removal methods (Torbati et al., 2015).
Photodegradation and Oxidation Studies :
- Research on the photodegradation and oxidation of triarylmethane dyes, which are similar to this compound, has been conducted by Brezová et al. (2004). This study provides insights into the degradation pathways and reactive species produced during irradiation of these dyes (Brezová et al., 2004).
Advanced Oxidation Processes :
- Shen et al. (2017) applied a coupled O3/Fenton process to study the degradation efficiency of anthraquinone dyes like C.I. Acid Blue 80, which can be relevant for understanding the degradation of this compound (Shen et al., 2017).
Propiedades
Número CAS |
3374-30-9 |
|---|---|
Fórmula molecular |
C74H70CaN4O14S4 |
Peso molecular |
685.8 g/mol |
Nombre IUPAC |
benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(5-hydroxy-2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |
InChI |
InChI=1S/C37H36N2O7S2/c1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46)/p+1 |
Clave InChI |
IKTWUFDSDVXCHN-UHFFFAOYSA-L |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O |
Apariencia |
Solid powder |
| 3374-30-9 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alphazurine A alphazurine A, sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


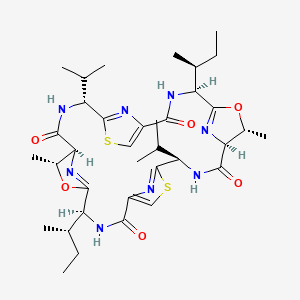
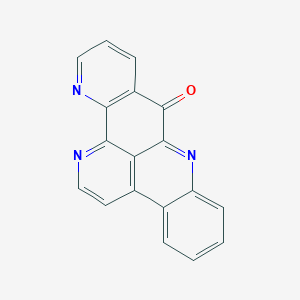
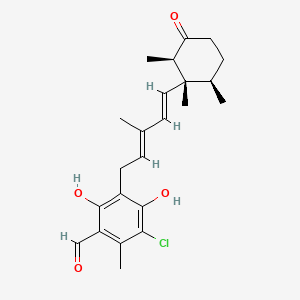
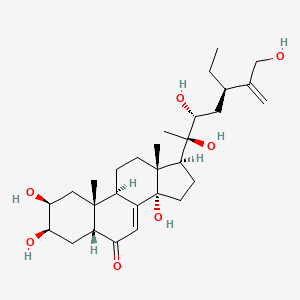
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)
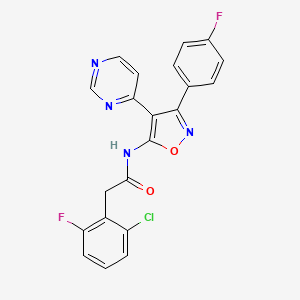

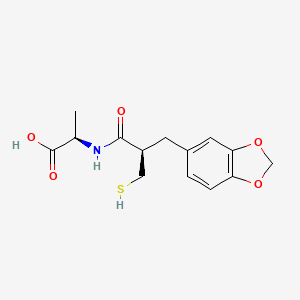
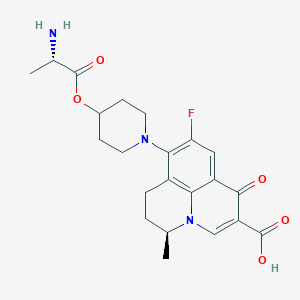
![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)
